Cas no 1156295-97-4 (3-(3-Bromophenyl)cyclobutan-1-amine)
3-(3-Bromophenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromophenyl)cyclobutan-1-amine
- PS-19137
- trans-3-(3-Bromophenyl)cyclobutanamine
- F53251
- DTXSID201284051
- 2007919-16-4
- 2007920-75-2
- 1156295-97-4
- (1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine
- Cyclobutanamine, 3-(3-bromophenyl)-, cis-
- EN300-1699920
- AKOS009826024
- cis-3-(3-Bromophenyl)cyclobutanamine
- 3-(3-bromophenyl)cyclobutanamine
- DTXSID301270899
- 3-(3-Bromophenyl)cyclobutan-1-amine
-
- Inchi: 1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
- InChI Key: LQLSFITUIQFMQG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1CC(C1)N
Computed Properties
- Exact Mass: 225.01531g/mol
- Monoisotopic Mass: 225.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.3
3-(3-Bromophenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02932-5g |
3-(3-bromophenyl)cyclobutan-1-amine |
1156295-97-4 | 95% | 5g |
$2850 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1231291-100mg |
3-(3-bromophenyl)cyclobutanamine |
1156295-97-4 | 97% | 100mg |
$325 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231291-250mg |
3-(3-bromophenyl)cyclobutanamine |
1156295-97-4 | 97% | 250mg |
$435 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231291-500mg |
3-(3-bromophenyl)cyclobutanamine |
1156295-97-4 | 97% | 500mg |
$725 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231291-1G |
3-(3-bromophenyl)cyclobutanamine |
1156295-97-4 | 97% | 1g |
$1090 | 2024-07-21 | |
| 1PlusChem | 1P021L9Z-100mg |
3-(3-BROMOPHENYL)CYCLOBUTAN-1-AMINE |
1156295-97-4 | 95% | 100mg |
$102.00 | 2023-12-26 | |
| 1PlusChem | 1P021L9Z-250mg |
3-(3-BROMOPHENYL)CYCLOBUTAN-1-AMINE |
1156295-97-4 | 95% | 250mg |
$235.00 | 2023-12-26 | |
| Aaron | AR021LIB-100mg |
3-(3-Bromophenyl)cyclobutan-1-amine |
1156295-97-4 | 97% | 100mg |
$302.00 | 2025-02-13 | |
| Aaron | AR021LIB-250mg |
3-(3-Bromophenyl)cyclobutan-1-amine |
1156295-97-4 | 97% | 250mg |
$402.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1852917-100mg |
3-(3-Bromophenyl)cyclobutan-1-amine |
1156295-97-4 | 95% | 100mg |
¥3620.00 | 2024-08-09 |
3-(3-Bromophenyl)cyclobutan-1-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-(3-Bromophenyl)cyclobutan-1-amine
Professional Introduction to 3-(3-Bromophenyl)cyclobutan-1-amine (CAS No. 1156295-97-4)
3-(3-Bromophenyl)cyclobutan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1156295-97-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a brominated phenyl group and a cyclobutane amine moiety imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-(3-Bromophenyl)cyclobutan-1-amine consists of a cyclobutane ring substituted with an amine group at the 1-position and a 3-bromophenyl group at the 3-position. This arrangement creates a framework that is both rigid and versatile, allowing for further functionalization and derivatization. The bromine atom on the phenyl ring enhances the compound's utility as a building block in organic synthesis, enabling reactions such as cross-coupling and nucleophilic substitution.
In recent years, there has been growing interest in the development of novel pharmacological agents that incorporate cyclobutane derivatives. The cyclobutane ring, with its strained three-membered structure, can lead to unique biological activities when incorporated into drug molecules. For instance, studies have shown that cyclobutane-containing compounds can exhibit potent activity against various targets, including enzymes and receptors involved in disease pathways.
The 3-(3-Bromophenyl)cyclobutan-1-amine compound has been explored in several research contexts, particularly in the synthesis of bioactive molecules. Its brominated phenyl group serves as a handle for further chemical manipulation, allowing researchers to introduce additional functional groups or linkages. This flexibility has made it a useful precursor in the development of new drugs targeting neurological disorders, inflammatory diseases, and infectious agents.
One of the most compelling aspects of 3-(3-Bromophenyl)cyclobutan-1-amine is its role in medicinal chemistry as a scaffold for drug discovery. The combination of the cyclobutane ring and the bromophenyl moiety provides a balance between structural stability and chemical reactivity. This makes it an attractive candidate for generating novel compounds with improved pharmacokinetic properties and reduced toxicity.
Recent advancements in computational chemistry have further enhanced the utility of CAS No. 1156295-97-4. Molecular modeling studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies have provided insights into how modifications to the structure can optimize binding interactions, leading to more effective drug candidates. The computational approach has also been used to screen large libraries of derivatives, accelerating the discovery process.
In addition to its applications in drug development, 3-(3-Bromophenyl)cyclobutan-1-amine has found utility in materials science. The unique structural features of this compound make it suitable for applications in polymer chemistry and supramolecular assemblies. Researchers have explored its potential as a monomer or cross-linking agent to create novel materials with tailored properties.
The synthesis of CAS No. 1156295-97-4 involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. Key steps include bromination of phenyl precursors followed by cycloaddition reactions to form the cyclobutane ring. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities for research and commercial purposes.
The safety profile of 3-(3-Bromophenyl)cyclobutan-1-amine is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment.
The future prospects for CAS No. 1156295-97-4 are promising, with ongoing research exploring new derivatives and applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative uses for this compound in both therapeutic and industrial contexts. As our understanding of molecular interactions continues to evolve, so too will the potential applications of this versatile chemical entity.
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